molecular formula C5H10Br2 B145557 1,5-Dibromopentane CAS No. 111-24-0

1,5-Dibromopentane

Cat. No. B145557
CAS RN: 111-24-0
M. Wt: 229.94 g/mol
InChI Key: IBODDUNKEPPBKW-UHFFFAOYSA-N
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Description

1,5-Dibromopentane is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules, particularly those with liquid crystalline properties and heterocyclic rings. It is also a precursor for the preparation of a range of derivatives, including those with heteroatoms in a six-membered ring structure .

Synthesis Analysis

The synthesis of 1,5-dibromopentane derivatives can be achieved through different routes. One method involves starting from glutaconate or malonate diesters to prepare 3-substituted 1,5-pentanediols, which are then converted to the dibromopentanes . Another approach uses Cu(I)-catalyzed photochemical addition of 1,3-dibromopropanes to electron-deficient olefins, followed by treatment with silver nitrate to yield tetrahydropyran derivatives with electron-withdrawing groups . Electrochemical reduction of these dibromopentane derivatives in solvents like THF or DMSO also leads to the formation of cyclopentane derivatives .

Molecular Structure Analysis

The molecular structure of 1,5-dibromopentane has been studied using vibrational spectroscopy. Raman and IR spectra suggest that in the solid state, 1,5-dibromopentane assumes an all-trans conformation. Normal coordinate calculations have been instrumental in confirming the molecular conformation . Additionally, 1,4-dibromopentane, a related compound, has been found to crystallize in a conformation with bromine atoms on opposite sides of the plane of carbon atoms, indicating that similar conformations may be present in 1,5-dibromopentane .

Chemical Reactions Analysis

1,5-Dibromopentane undergoes various chemical reactions to form different products. For instance, when treated with silver nitrate, derivatives of 1,5-dibromopentane with electron-withdrawing groups at one end can be transformed into tetrahydropyran derivatives . Similarly, 4-acetoxy-1,5-dibromopentane derivatives can be converted into tetrahydrofurfuryl alcohol derivatives with electron-withdrawing groups at the 5-position . The electrochemical reduction of 1,5-dibromopentane can lead to the formation of cyclopentane, as well as other products such as n-pentane, 1-pentene, and various chlorinated derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dibromopentane have been explored through experimental studies. Thermodynamic and acoustic properties such as the speed of sound, density, heat capacity, thermal expansion, and compressibility have been measured and calculated over a range of temperatures and pressures. These properties are crucial for understanding the behavior of 1,5-dibromopentane under different conditions and for its application in various chemical processes10.

Scientific Research Applications

Preparation of Heterocyclic Compounds

1,5-Dibromopentane serves as an important intermediate in the synthesis of liquid crystalline derivatives containing 6-membered heterocyclic rings. For example, 3-substituted 1,5-dibromopentanes are utilized as precursors to various heteracyclohexanes, which have applications in materials science and organic synthesis (Ringstrand et al., 2011).

Crystal Structure Analysis

In crystallography, the reaction of 1,5-dibromopentane with urotropine leads to the formation of molecular salts like 5-bromourotropinium bromide. This compound, crystallizing in a specific space group, is studied for its packing patterns directed mainly by van der Waals interactions and hydrogen bonds (Mulrooney et al., 2021).

Synthesis of Organic Derivatives

1,5-Dibromopentane is instrumental in the preparation of various organic compounds. For instance, when treated with silver nitrate, derivatives of 1,5-dibromopentane can yield tetrahydropyran derivatives with α-electron-withdrawing substituents, which are valuable in synthetic organic chemistry (Mitani et al., 1987).

Electrochemical Applications

The electrochemical reduction of 1,5-dibromopentane derivatives can lead to the formation of cyclopentane derivatives, highlighting its utility in electrochemical applications. This process involves using specific solvents and conditions to achieve the desired product (Mitani et al., 1986).

Safety And Hazards

1,5-Dibromopentane is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If swallowed, it is advised to call a poison center or doctor/physician .

Future Directions

While there isn’t specific information available on the future directions of 1,5-Dibromopentane, it is a useful compound in various chemical reactions and its use in the synthesis of novel compounds continues to be explored .

properties

IUPAC Name

1,5-dibromopentane
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InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBODDUNKEPPBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10Br2
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DSSTOX Substance ID

DTXSID2049395
Record name 1,5-Dibromopentane
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Molecular Weight

229.94 g/mol
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Physical Description

Light brown liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dibromopentane
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Product Name

1,5-Dibromopentane

CAS RN

111-24-0
Record name 1,5-Dibromopentane
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Record name Pentane, 1,5-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,090
Citations
AH Sommers, SE Aaland - Journal of the American Chemical …, 1953 - ACS Publications
Ttie reaction of o-toluidine, o-anisidine, o-chloroanitine or-naphthylamine with1, 5-dibromopentane yielded an N-(osubstituted-phenyl)-piperidine (IV) as the principal product, although …
Number of citations: 18 pubs.acs.org
V Percec, Y Tsuda - Macromolecules, 1990 - ACS Publications
Ternary copolyethers based on l-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (MBPE), 1, 5-dibromopentane, 1, 7-dibromoheptane, and 1, 9-dibromononane [MBPE-5/7/9 (A/…
Number of citations: 49 pubs.acs.org
V Percec, H Nava, H Jonsson - Journal of Polymer Science Part …, 1987 - Wiley Online Library
The influence of molecular weight on thermal transitions and on their thermodynamic parameters is discussed for a random thermotropic liquid crystalline copolyether based on the …
Number of citations: 98 onlinelibrary.wiley.com
WA Pritts, DG Peters - Journal of the Electrochemical Society, 1994 - iopscience.iop.org
Studies of the electrochemical reduction of 1, 5‐dibromo‐, 1, 5‐diiodo‐, 1‐bromo‐5‐chloro‐, and 1‐chloro‐5‐iodopentane at carbon electrodes in dimethylformamide containing …
Number of citations: 19 iopscience.iop.org
PF Hudrlik, ST Hailu, AM Hudrlik, RJ Butcher - Journal of Molecular …, 2013 - Elsevier
Attempts to bridge a calix[4]arene with a three-carbon bridge using 1,3-dibromopropane and NaH/DMF led to elimination reactions. Using K 2 CO 3 /CH 3 CN, three new calixarenes …
Number of citations: 2 www.sciencedirect.com
M Chorążewski, M Skrzypek - International Journal of Thermophysics, 2010 - Springer
This study reports new experimental data of the speed of sound in liquid 1,3-dibromopropane and 1,5-dibromopentane from 293K to 313K at pressures up to 101MPa, measured with a …
Number of citations: 21 link.springer.com
M Sakakibara, Y Yonemura, Z Tanaka… - Journal of Molecular …, 1981 - Elsevier
The Raman and IR spectra of 1,5-dichloro- and 1,5-dibromopentanes and 1,6-dichloro-and 1,6-dibromohexanes have been measured. The normal coordinates have been calculated …
Number of citations: 10 www.sciencedirect.com
M Chora̧żewski, M Tkaczyk - Journal of Chemical & Engineering …, 2006 - ACS Publications
Densities for binary mixture 1,5-dibromopentane + heptane have been measured within the temperature range from 293 K to 313 K using a vibrating tube densimeter. The phase …
Number of citations: 20 pubs.acs.org
M Mitani, H Takeuchi, K Koyama - Chemistry Letters, 1986 - journal.csj.jp
When 1,5-dibromopentane derivatives, which were prepared by CuBr-catalyzed photochemical reaction of 1,3-dibromopropane or its derivatives with electron-deficient olefins, were …
Number of citations: 9 www.journal.csj.jp
H Kim, HR Danner, YP Sharma - Spectrochimica Acta Part A: Molecular …, 1981 - Elsevier
The neutron inelastic spectra of solid 1,4-dibromobutane and 1,5-dibromopentane have been taken at several temperatures. The observed neutron spectra are assigned to the skeletal …
Number of citations: 2 www.sciencedirect.com

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